molecular formula C11H16N2O4S B4981029 2-methoxy-N-propyl-5-sulfamoylbenzamide

2-methoxy-N-propyl-5-sulfamoylbenzamide

Cat. No.: B4981029
M. Wt: 272.32 g/mol
InChI Key: ZMHQBTVOOPUSBO-UHFFFAOYSA-N
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Description

2-methoxy-N-propyl-5-sulfamoylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the class of sulfamoyl benzamides, a group known for its diverse biological activities. The core structure of this compound shares close homology with other established bioactive molecules, particularly in the benzamide family, which have been investigated for their interactions with neurological targets . Research Applications and Value: The primary research value of this compound lies in its use as a building block or intermediate in organic synthesis and drug discovery. Researchers utilize this compound to explore new pharmacophores and develop potential therapeutic agents. Its structural features, including the sulfamoyl group and methoxy substitution, are commonly found in molecules that modulate neurotransmitter systems. Related sulfamoyl benzamides have been studied for their potential interactions with dopamine receptors, suggesting this compound could be valuable in neuroscience research for investigating neurochemical pathways . Furthermore, structurally similar sulfamoyl benzamide derivatives have been the subject of patents investigating a wide range of conditions, including disorders of the central nervous system, pain, and inflammatory or neurodegenerative diseases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methoxy-N-propyl-5-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-6-13-11(14)9-7-8(18(12,15)16)4-5-10(9)17-2/h4-5,7H,3,6H2,1-2H3,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHQBTVOOPUSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-propyl-5-sulfamoylbenzamide typically involves the reaction of 2-methoxy-5-sulfamoylbenzoic acid with propylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-propyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-propyl-5-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-propyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

2-(N-Allylsulfamoyl)-N-propylbenzamide

Structural and Functional Differences :

  • Substituents : The allylsulfamoyl (-SO₂NHCH₂CH=CH₂) group at the 2-position contrasts with the methoxy group in the target compound. The N-propyl chain is retained in both.
  • Synthesis and Characterization : Synthesized via similar condensation routes, this compound was analyzed using single-crystal X-ray diffraction, Hirshfeld surface analysis (to study intermolecular interactions), and DFT calculations (B3LYP/6-311G(d,p)) to optimize geometry and determine HOMO-LUMO energies.
  • Key Properties :
    • HOMO-LUMO Gap : 4.12 eV (indicative of moderate electronic stability).
    • Hydrogen Bonding : Strong N–H···O interactions dominate crystal packing.

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole)

Structural and Functional Differences :

  • Core Structure : A benzimidazole ring fused with a sulfonic acid (-SO₃H) group at the 5-position, differing from the benzamide backbone and sulfamoyl group in the target compound.
  • Applications : Primarily used as a UV filter in sunscreens (CAS 27503-81-7).
  • Physicochemical Properties :
    • Molecular Weight : 274.3 g/mol.
    • Solubility : High aqueous solubility due to the sulfonic acid group.

Data Table: Comparative Overview

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis/Analysis Methods Applications
2-Methoxy-N-propyl-5-sulfamoylbenzamide C₁₁H₁₅N₂O₄S 283.31 (calculated) Methoxy, sulfamoyl, N-propyl Hypothesized: Similar to Not reported (potential drug lead)
2-(N-Allylsulfamoyl)-N-propylbenzamide C₁₃H₁₈N₂O₃S 294.36 Allylsulfamoyl, N-propyl X-ray diffraction, DFT Research (electronic properties)
2-Phenylbenzimidazole-5-sulfonic Acid C₁₃H₁₀N₂O₃S 274.3 Benzimidazole, sulfonic acid Commercial synthesis UV filtering in sunscreens

Research Findings and Implications

Impact of Substituents on Properties

  • The HOMO-LUMO gap (a measure of chemical reactivity) in the allyl derivative (4.12 eV) suggests lower reactivity than Ensulizole, which lacks computational data in the evidence.
  • Biological Relevance : Sulfamoyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas sulfonic acids like Ensulizole are inert in biological systems but valuable in UV protection.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Signals for this compoundReference
¹H NMR δ 1.0 (t, 3H, -CH₂CH₂CH₃), δ 3.4 (m, 2H, -NHCH₂-), δ 3.8 (s, 3H, -OCH₃)
FT-IR 1670 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O symmetric)

Q. Table 2. Stability Under Accelerated Degradation Conditions

ConditionDegradation ProductsAnalytical Method
Acidic (pH 2) 5-Sulfamoyl-2-methoxybenzoic acidHPLC-MS
UV Light Isomerization of sulfamoyl groupTLC

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